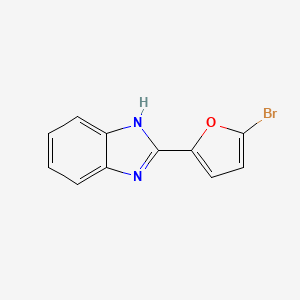
2-(5-Bromo-2-furyl)-1h-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Bromo-2-furyl)-1h-benzimidazole” is a compound that contains a benzimidazole core, which is a fused benzene and imidazole ring, and a furyl group, which is a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a bromine atom attached. The presence of these functional groups could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The benzimidazole core of the molecule is aromatic, meaning it has a stable, ring-like structure with delocalized electrons. The furyl group is also aromatic. The bromine atom on the furyl group is a halogen, and could potentially be reactive .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions, often acting as a base or a nucleophile. The bromine atom on the furyl group could potentially be displaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an aromatic compound with a halogen, it’s likely to be relatively stable, but the bromine could make it reactive under certain conditions .Applications De Recherche Scientifique
Synthesis and Evaluation of Antimicrobial Properties
A notable application of 2-(5-Bromo-2-furyl)-1H-benzimidazole derivatives is in the synthesis of compounds with significant antimicrobial properties. For instance, novel furyl and benzimidazole substituted benzyl ethers, including those derived from 2-(5-Bromo-2-furyl)-1H-benzimidazole, have been synthesized and tested for their antibacterial and antifungal activities. Certain derivatives have shown potent activity against bacterial strains such as S. aureus, including methicillin-resistant strains (MRSA), and E. coli, as well as against fungal pathogens like C. albicans. This highlights the potential of 2-(5-Bromo-2-furyl)-1H-benzimidazole derivatives in developing new antimicrobial agents (Özden Özel Güven et al., 2007).
Anticancer Activity
Synthesis and Anti-Cancer Evaluation
Another important application area of 2-(5-Bromo-2-furyl)-1H-benzimidazole derivatives is in the field of oncology. Benzimidazole derivatives have been synthesized and evaluated for their potential in inhibiting cancer cell growth. Research has shown that certain benzimidazole-5-(aryldiazenyl)thiazole derivatives, stemming from the structural framework of 2-(5-Bromo-2-furyl)-1H-benzimidazole, exhibit notable antibacterial activity and significant cytotoxic effects against human liver cancer cell lines (HepG2) and human hepatocyte carcinoma cells. This suggests a promising avenue for the development of new anticancer drugs based on 2-(5-Bromo-2-furyl)-1H-benzimidazole derivatives (M. Khalifa et al., 2018).
Anti-Angiogenic Activity
Development of Anti-Angiogenic Agents
The synthesis of 2-(2-Furyl)-1H-benzimidazoles and their evaluation as antiangiogenic agents constitute a significant application in the treatment of diseases involving abnormal angiogenesis, such as cancer. Some synthesized compounds have shown promising potency in inhibiting vascular endothelial growth factor (VEGF) in cancer cell lines, indicating their potential as antiangiogenic therapeutics. This research paves the way for the development of new drugs targeting angiogenesis, a crucial process in tumor growth and metastasis (Ahmed Temirak et al., 2014).
Mécanisme D'action
Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s being used as a drug, the mechanism of action would depend on the biological target. If it’s being used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reagents present .
Orientations Futures
Propriétés
IUPAC Name |
2-(5-bromofuran-2-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-10-6-5-9(15-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDASWRVQPNUUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-furyl)-1h-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


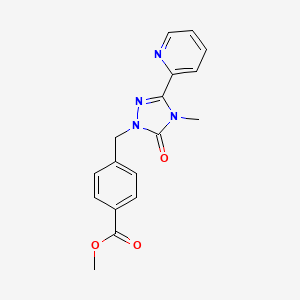
![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)

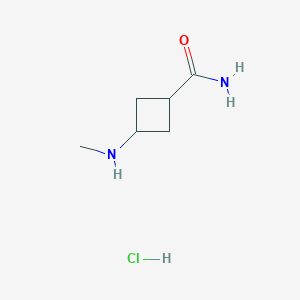
![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)

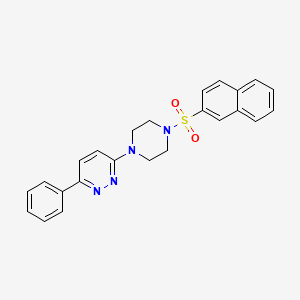
![[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2993682.png)
![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2993683.png)
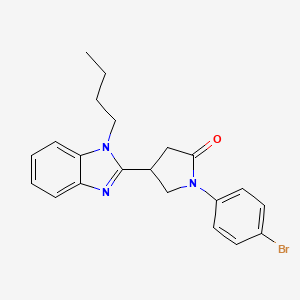
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2993685.png)
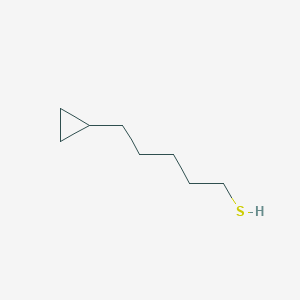
![{6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine](/img/structure/B2993688.png)